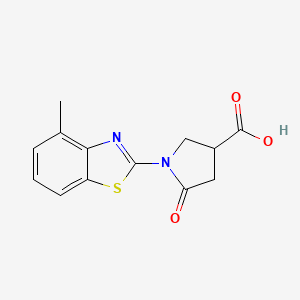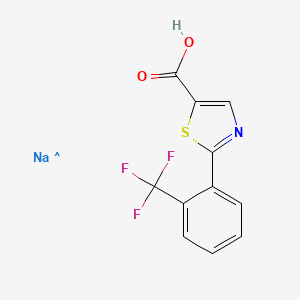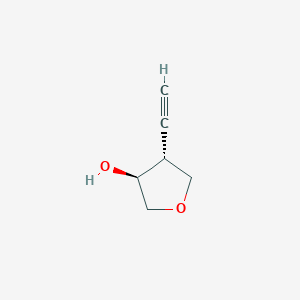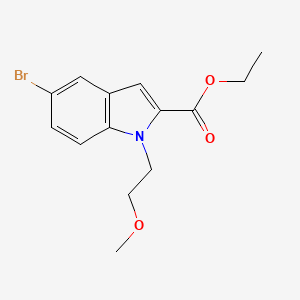
6-Difluoromethoxy-2-fluoro-3-formylpyridine
Übersicht
Beschreibung
6-Difluoromethoxy-2-fluoro-3-formylpyridine (6-DFMFP) is an organic compound belonging to the family of pyridines, which are heterocyclic aromatic compounds. It is an important intermediate in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds. 6-DFMFP is known for its high reactivity and low toxicity, making it an ideal choice for a wide range of applications.
Wissenschaftliche Forschungsanwendungen
6-Difluoromethoxy-2-fluoro-3-formylpyridine has been extensively studied in the scientific community due to its potential applications in the synthesis of pharmaceuticals and agrochemicals. It has been used as a starting material in the synthesis of a variety of compounds, including inhibitors of the enzyme acetylcholinesterase, which is involved in the breakdown of acetylcholine in the nervous system. 6-Difluoromethoxy-2-fluoro-3-formylpyridine has also been used in the synthesis of aryl-substituted pyridines, which are important intermediates in the synthesis of drugs and agrochemicals.
Wirkmechanismus
The mechanism of action of 6-Difluoromethoxy-2-fluoro-3-formylpyridine is not well understood. However, it is believed that the compound acts as an electron-withdrawing group, which stabilizes the reactive intermediates formed during the synthesis of various compounds. This stabilization allows for the formation of the desired products in a shorter amount of time.
Biochemische Und Physiologische Effekte
The biochemical and physiological effects of 6-Difluoromethoxy-2-fluoro-3-formylpyridine have not been extensively studied. The compound has been found to have low toxicity in animal studies, but further research is needed to determine its potential effects on humans.
Vorteile Und Einschränkungen Für Laborexperimente
The main advantage of using 6-Difluoromethoxy-2-fluoro-3-formylpyridine in lab experiments is its high reactivity and low toxicity. Its low toxicity makes it an ideal choice for the synthesis of compounds that are potentially hazardous, such as pharmaceuticals and agrochemicals. However, the compound is sensitive to light and air, and thus it must be handled with care in the laboratory.
Zukünftige Richtungen
The potential applications of 6-Difluoromethoxy-2-fluoro-3-formylpyridine are vast and further research is needed to fully understand its mechanism of action and biochemical and physiological effects. Possible future directions for research include:
• Investigating the use of 6-Difluoromethoxy-2-fluoro-3-formylpyridine as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
• Investigating the potential of 6-Difluoromethoxy-2-fluoro-3-formylpyridine as a therapeutic agent.
• Investigating the potential of 6-Difluoromethoxy-2-fluoro-3-formylpyridine as an inhibitor of the enzyme acetylcholinesterase.
• Investigating the use of 6-Difluoromethoxy-2-fluoro-3-formylpyridine in the synthesis of aryl-substituted pyridines.
• Investigating the potential of 6-Difluoromethoxy-2-fluoro-3-formylpyridine as a catalyst in organic reactions.
• Investigating the potential of 6-Difluoromethoxy-2-fluoro-3-formylpyridine as a replacement for toxic solvents.
• Investigating the potential of 6-Difluoromethoxy-2-fluoro-3-formylpyridine as a reagent in the synthesis of organic compounds.
Eigenschaften
IUPAC Name |
6-(difluoromethoxy)-2-fluoropyridine-3-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4F3NO2/c8-6-4(3-12)1-2-5(11-6)13-7(9)10/h1-3,7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLUUEUYQODBBBX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1C=O)F)OC(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4F3NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Difluoromethoxy-2-fluoro-3-formylpyridine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![5-Chloro-8-fluoro[1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B1412852.png)


![Tert-butyl 3a-amino-octahydrocyclopenta[b]pyrrole-1-carboxylate](/img/structure/B1412857.png)
![5-Oxo-1-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]pyrrolidine-3-carboxylic acid](/img/structure/B1412860.png)







![Ethyl 2-({[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}imino)-2-(4-chlorophenyl)acetate](/img/structure/B1412870.png)